4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid
Description
Properties
CAS No. |
153596-03-3 |
|---|---|
Molecular Formula |
C5H6ClN3O2S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2H2,(H,7,9)(H,10,11) |
InChI Key |
AZFDNJHVTBFSHR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC1=NSN=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of α,α'-Diamino Precursors
The foundational work by Carmack et al. demonstrated that 1,2,5-thiadiazole derivatives can be synthesized via cyclization of α,α'-diaminomaleonitrile ([VII]) with thionyl chloride (SOCl₂). For the target compound, this approach could be adapted by substituting maleonitrile with a diamine precursor bearing a carboxylic acid group. For example:
- Step 1 : React 3,4-diaminobenzoic acid with SOCl₂ to form 1,2,5-thiadiazole-3,4-dicarboxylic acid ([II]).
- Step 2 : Decarboxylate [II] at 160–180°C to yield 1,2,5-thiadiazole-3-carboxylic acid ([III]).
This method provides direct access to the carboxylic acid-functionalized core but requires subsequent functionalization at position 4.
Alternative Ring-Formation Strategies
Recent advances in thiadiazole synthesis, such as the use of polyphosphate ester (PPE) for cyclodehydration, offer potential routes. While PPE-mediated reactions have been optimized for 1,3,4-thiadiazoles, analogous conditions could be explored for 1,2,5-thiadiazoles by adjusting precursor stoichiometry and reaction solvents.
Functionalization at Position 4: Introducing the (2-Chloroethyl)amino Group
Nitration and Reduction
A two-step strategy involving nitration followed by reduction and alkylation has been employed for similar systems:
- Nitration : Treat 1,2,5-thiadiazole-3-carboxylic acid with HNO₃/H₂SO₄ to introduce a nitro group at position 4.
- Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
- Alkylation : React the resulting 4-amino-1,2,5-thiadiazole-3-carboxylic acid with 1-bromo-2-chloroethane in the presence of a base (e.g., K₂CO₃) to yield the target compound.
Example Protocol :
Direct Amination via Buchwald-Hartwig Coupling
Transition-metal-catalyzed amination offers a modern alternative:
- Substrate : 4-Bromo-1,2,5-thiadiazole-3-carboxylic acid.
- Coupling : React with 2-chloroethylamine using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ base.
Advantages : High regioselectivity and compatibility with ester-protected carboxylic acids.
Carboxylic Acid Group Manipulation
Ester Hydrolysis
To preserve the carboxylic acid during harsh reactions (e.g., alkylation), temporary protection as an ethyl ester is advisable:
- Esterification : Treat 4-[(2-chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid ethyl ester with HCl in ethanol.
- Hydrolysis : Reflux with aqueous NaOH (2 M) followed by acidification with HCl to yield the free acid.
Example :
- Starting Material : Ethyl 4-[(2-chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylate.
- Conditions : 6 M HCl, ethanol, reflux, 4 h.
- Yield : >90% (based on analogous ester hydrolyses).
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Alkylation
Route 2: One-Pot PPE-Mediated Synthesis
Adapting methodologies from, a one-pot approach could involve:
- React thiosemicarbazide with chloroacetic acid in the presence of PPE.
- Cyclodehydrate to form the thiadiazole ring with inherent amino and carboxylic acid groups.
- Challenges : Requires optimization for 1,2,5-thiadiazole regiochemistry.
Analytical and Optimization Data
Table 1. Comparison of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Alkylation | SOCl₂ cyclization, alkylation | 40–50 | Established protocols | Multi-step, moderate yield |
| Buchwald-Hartwig | Pd-catalyzed coupling | 55–65 | High regioselectivity | Costly catalysts |
| PPE-mediated | One-pot cyclodehydration | 30–40 | Mild conditions | Unproven for 1,2,5-thiadiazoles |
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, or enzymes, leading to the inhibition of their function. This alkylation process can result in the disruption of cellular processes, making the compound effective in antitumor applications.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The thiadiazole core allows modular substitution (e.g., nitration at position 8 or nucleophilic cleavage to introduce hydroxyphenyl groups), enabling tailored physicochemical properties .
Biological Activity
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C5H6ClN3O2S
- Molecular Weight : 207.638 g/mol
- LogP : 0.96
- PSA : 103.35 Ų
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been noted for its anti-apoptotic properties and potential as an anticancer agent. The mechanism involves the inhibition of caspases, which are critical in the apoptotic pathway.
Anticancer Activity
Research indicates that derivatives of thiadiazoles, including this compound, have shown significant anticancer properties. A study highlighted that certain thiadiazole derivatives demonstrated potent activity against several cancer cell lines, including HeLa and A549 cells. The compound's ability to inhibit cell proliferation and induce apoptosis has been linked to its structural properties that enhance its interaction with cellular targets .
Anti-Apoptotic Effects
In vivo studies have demonstrated that this compound can reduce tissue damage in models of renal ischemia/reperfusion injury. The anti-apoptotic activity was assessed through various biomarkers, including caspase inhibition assays. Specifically, compounds derived from thiadiazoles showed improved renal function and reduced apoptosis markers compared to controls .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
Thiadiazole derivatives have been extensively studied for their pharmacological properties. A comparative study indicated that while many derivatives exhibit similar activities, the specific substitution patterns on the thiadiazole ring significantly influence their biological efficacy. For example, compounds with electron-withdrawing groups tend to show enhanced anticancer activity due to increased lipophilicity and better membrane permeability .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid?
- Methodological Answer : A common approach involves coupling reactions between thiadiazole precursors and chloroethylamine derivatives. For example, activating the carboxylic acid group via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with the amine moiety under inert conditions (e.g., CH₂Cl₂, 0–25°C) . Post-synthesis, purification via silica gel chromatography using gradients of non-polar solvents (e.g., hexane/ethyl acetate) is critical to isolate the target compound. Yield optimization may require iterative adjustments to reaction time, stoichiometry, and temperature .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of the chloroethylamino group (δ ~3.6–3.8 ppm for CH₂Cl) and thiadiazole ring protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiadiazole backbone .
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling or side reactions .
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in amber vials to mitigate thermal/photo-degradation .
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 4–9) via accelerated degradation studies. Use anhydrous solvents during synthesis to avoid premature hydrolysis of the chloroethyl group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
- Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial design, to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design can identify interactions between reaction time, EDCI concentration, and base (e.g., Et₃N) . Response surface modeling (RSM) further refines optimal conditions, minimizing trial-and-error approaches .
Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., nucleophilic substitution at the chloroethyl group) and calculate activation energies .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding (e.g., enzyme inhibition studies) using software like COMSOL Multiphysics, integrating AI-driven parameter optimization .
Q. How to resolve contradictions in experimental data, such as inconsistent reactivity trends?
- Methodological Answer :
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference .
- Multivariate Analysis : Apply principal component analysis (PCA) to identify hidden variables (e.g., trace moisture) affecting reproducibility .
- Theoretical Reconciliation : Compare experimental results with computational predictions (e.g., DFT-calculated reaction barriers) to pinpoint mechanistic discrepancies .
Q. What advanced techniques enable real-time monitoring of synthesis or degradation?
- Methodological Answer :
- In Situ Spectroscopy : Use FT-IR or Raman probes to track intermediate formation (e.g., carbodiimide activation) during synthesis .
- AI-Driven Analytics : Implement machine learning algorithms (e.g., neural networks) to analyze time-resolved MS or NMR data, enabling adaptive feedback loops for process control .
Methodological Tools and Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
